Scoparone

Overview

Description

It is primarily found in the Chinese herb Artemisia scoparia and has been extensively studied for its potential pharmacological properties, including immunosuppression and vasorelaxation . Scoparone has shown significant promise in various therapeutic applications, particularly in the treatment of liver diseases and ischemic stroke .

Mechanism of Action

Scoparone, a natural bioactive compound found in Artemisia capillaris, has been widely used in traditional Chinese medicine for its therapeutic effects . This article aims to provide an in-depth understanding of the mechanism of action of this compound.

Target of Action

This compound primarily targets the calcium signaling pathway in mites . It interacts with Calmodulin 1 (CaM1) and L-type Voltage-Gated Calcium Channel (L-VGCC) . These targets play a crucial role in the regulation of calcium ion flow, which is essential for various cellular processes .

Mode of Action

This compound activates the binding site of CaM1 located in the IQ domain of L-VGCC . This interaction triggers the calcium signaling pathway, leading to changes in the physiological functions of the mites .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to regulate key metabolic pathways associated with liver disease . It also influences the metabolism of glycerophospholipids, which are crucial for the progression of non-alcoholic steatohepatitis (NASH) . Furthermore, it inhibits the transforming growth factor-β (TGF-β)/Smad/Stat3 signaling pathway, thereby reducing liver fibrosis .

Pharmacokinetics

This compound is quickly absorbed and slowly eliminated . Its major primary metabolites are isoscopoletin and scopoletin . The pharmacokinetic parameters of this compound, such as area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax), were found to increase significantly in ANIT-induced cholestasis rats . This suggests that liver function can influence the bioavailability of this compound .

Result of Action

This compound exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties . It has been shown to alleviate liver injury and steatosis in NASH mice . Moreover, it suppresses liver cancer cell growth via the MAPK pathway .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, it has been found to alleviate hepatic steatosis and injury induced by a high-fat diet . This suggests that the efficacy and stability of this compound can be affected by the dietary habits of the individual.

Biochemical Analysis

Biochemical Properties

Scoparone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound interacts with glycerophospholipids, influencing their metabolism in liver cells . These interactions highlight the compound’s potential in regulating metabolic pathways and its therapeutic applications in liver diseases.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In liver cells, this compound has been shown to reduce inflammation and oxidative stress, thereby protecting against liver damage . It influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing the accumulation of lipids in liver cells . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent for liver diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is quickly absorbed and slowly eliminated from the body, which contributes to its sustained effects . Studies have shown that this compound maintains its protective effects on liver cells over extended periods, reducing inflammation and oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects on liver function, reducing inflammation and lipid accumulation . At high doses, this compound may exhibit toxic effects, leading to adverse outcomes such as liver damage . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to liver function. It interacts with enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification . Additionally, this compound influences glycerophospholipid metabolism, which plays a key role in the progression of non-alcoholic steatohepatitis . These interactions highlight the compound’s potential in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . These findings provide insights into the compound’s localization and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scoparone can be synthesized through several chemical routes. One common method involves the methylation of umbelliferone (7-hydroxycoumarin) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Artemisia scoparia. The plant material is subjected to solvent extraction, followed by purification processes like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Scoparone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound epoxide under specific conditions.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the 3-position, to form 3-substituted this compound derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl boronic acids in the presence of a palladium catalyst.

Major Products:

Oxidation: this compound epoxide.

Reduction: Dihydrothis compound.

Substitution: 3-arylthis compound derivatives.

Scientific Research Applications

Scoparone has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.

Biology: Studied for its protective effects against oxidative stress and apoptosis in neuronal cells.

Medicine: Investigated for its hepatoprotective, anti-inflammatory, and gastroprotective properties.

Comparison with Similar Compounds

Scoparone belongs to the coumarin family, which includes several similar compounds:

Umbelliferone (7-hydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.

Herniarin (7-methoxycoumarin): Exhibits antimicrobial and anticancer activities.

Esculetin (6,7-dihydroxycoumarin): Possesses anti-inflammatory and anticoagulant effects.

Uniqueness of this compound: this compound is unique due to its dual methoxy groups at the 6 and 7 positions, which contribute to its distinct pharmacological profile. This structural feature enhances its antioxidant and anti-inflammatory activities compared to other coumarins .

Biological Activity

Scoparone, also known as 6,7-dimethoxycoumarin, is a naturally occurring compound with a wide range of biological activities, particularly in the fields of hepatoprotection, anti-inflammatory effects, and potential anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

1. Hepatoprotective Effects

Mechanism of Action

this compound has demonstrated significant hepatoprotective effects in various studies. It acts by modulating lipid metabolism and reducing oxidative stress in liver cells. In a study involving a high-fat diet-induced non-alcoholic steatohepatitis (NASH) model, this compound treatment resulted in decreased serum levels of triglycerides (TG), alanine aminotransferase (ALT), and aspartate aminotransferase (AST), indicating improved liver function .

Case Study: NASH Model

In an experimental model where mice were subjected to a high-fat diet for 20 weeks, this compound treatment led to:

- A significant reduction in body weight gain and liver lipid accumulation.

- Improvement in histopathological features such as hepatocellular ballooning and inflammation .

| Parameter | Control Group | NASH Group | This compound Treatment |

|---|---|---|---|

| Body Weight (g) | 25 ± 2 | 35 ± 3 | 28 ± 2 |

| Serum TG (mg/dL) | 50 ± 5 | 150 ± 10 | 80 ± 7 |

| Serum ALT (U/L) | 30 ± 3 | 90 ± 5 | 40 ± 4 |

| Hepatic Steatosis Score | 0 | 3 | 1 |

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. One study highlighted that this compound reduced the activation of the JNK/Sab signaling pathway, which is crucial in the development of liver inflammation associated with NASH . This inhibition led to decreased oxidative stress and improved mitochondrial function in hepatocytes.

3. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which contribute to its protective effects against oxidative stress-related liver damage. In vitro studies indicated that this compound significantly reduced reactive oxygen species (ROS) levels in hepatocytes exposed to harmful agents .

4. Anti-cancer Effects

Recent research has also explored the anti-tumor activity of this compound. In studies involving DU145 prostate cancer cells, this compound inhibited cell proliferation and induced apoptosis through the inhibition of STAT3 signaling pathways. This suggests that this compound may be a potential therapeutic agent for prostate cancer .

Key Findings:

- This compound treatment led to decreased phosphorylation and nuclear accumulation of STAT3.

- It suppressed anchorage-independent growth in soft agar assays and reduced tumor growth in xenograft models.

5. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects as well. In animal models, it was found to improve cognitive function and reduce symptoms associated with neurodegenerative conditions by modulating cholinergic activity .

Properties

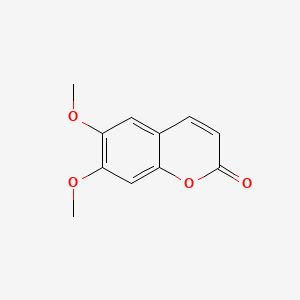

IUPAC Name |

6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFOGOEJLSQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152640 | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-08-1 | |

| Record name | Scoparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.